p-Aminosalicylic acid magnesium salt
Overview
Description
p-Aminosalicylic acid magnesium salt is a derivative of p-aminosalicylic acid, a compound primarily known for its use in the treatment of tuberculosis. The magnesium salt form is often used to improve the solubility and stability of the compound, making it more suitable for pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-aminosalicylic acid magnesium salt typically involves the neutralization of p-aminosalicylic acid with magnesium hydroxide or magnesium carbonate. The reaction is carried out in an aqueous medium, and the resulting salt is isolated by filtration and drying.
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Neutralization with Magnesium Hydroxide
- p-Aminosalicylic acid + Magnesium hydroxide → this compound + Water
Conditions: Aqueous medium, room temperature, stirring until complete dissolution.
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Neutralization with Magnesium Carbonate
- p-Aminosalicylic acid + Magnesium carbonate → this compound + Carbon dioxide + Water
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Large-scale neutralization: Using industrial reactors to mix p-aminosalicylic acid with magnesium hydroxide or magnesium carbonate.
Filtration and Drying: The resulting mixture is filtered to remove any unreacted materials and then dried using industrial dryers to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
p-Aminosalicylic acid magnesium salt can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Conditions typically involve acidic or neutral pH.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. Conditions typically involve anhydrous solvents.
Substitution: Common reagents include alkyl halides and acyl chlorides. Conditions typically involve basic or neutral pH.
Major Products
Oxidation: Nitroso-p-aminosalicylic acid, Nitro-p-aminosalicylic acid.
p-Aminosalicylic alcohol.Substitution: Alkylated or acylated derivatives of p-aminosalicylic acid.
Scientific Research Applications
p-Aminosalicylic acid magnesium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on bacterial growth and metabolism.
Medicine: Used in the treatment of tuberculosis and studied for its potential in treating other bacterial infections.
Industry: Used in the formulation of pharmaceuticals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The primary mechanism of action of p-aminosalicylic acid magnesium salt involves the inhibition of folic acid synthesis in bacteria. The compound binds to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid. This inhibition slows down bacterial cell growth and multiplication, making it an effective bacteriostatic agent.
Comparison with Similar Compounds
Similar Compounds
- p-Aminosalicylic acid sodium salt
- p-Aminosalicylic acid calcium salt
- p-Aminosalicylic acid potassium salt
Comparison
- Solubility : The magnesium salt form generally has better solubility compared to the sodium and calcium salts.
- Stability : The magnesium salt form is more stable under various environmental conditions compared to the sodium and potassium salts.
- Efficacy : The efficacy of the magnesium salt form in inhibiting bacterial growth is comparable to other salts, but its improved solubility and stability make it a preferred choice in pharmaceutical formulations.
Conclusion
p-Aminosalicylic acid magnesium salt is a versatile compound with significant applications in medicine, chemistry, biology, and industry. Its improved solubility and stability make it a valuable derivative of p-aminosalicylic acid, particularly in the treatment of tuberculosis and other bacterial infections. The compound’s unique properties and mechanism of action continue to make it a subject of interest in scientific research and industrial applications.
Biological Activity
p-Aminosalicylic acid magnesium salt (PAS-Mg) is a derivative of p-aminosalicylic acid (PAS), an established anti-tuberculosis agent. PAS has been utilized in the treatment of tuberculosis, particularly in combination with other drugs to enhance efficacy and reduce resistance. The magnesium salt form of PAS may offer additional benefits, particularly concerning its solubility and bioavailability. This article explores the biological activity of PAS-Mg, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The primary mechanism by which PAS exerts its biological effects is through the inhibition of folic acid synthesis in bacteria. PAS competes with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthase (DHPS), thus disrupting the folate synthesis pathway essential for bacterial growth. This action is particularly effective against Mycobacterium tuberculosis, the causative agent of tuberculosis.
- Inhibition of Folate Synthesis: PAS-Mg binds to DHPS with a higher affinity than PABA, leading to decreased folic acid production and subsequent bacterial growth inhibition .
- Bacteriostatic Activity: PAS is classified as bacteriostatic, meaning it prevents bacterial multiplication without directly killing the bacteria, which helps in reducing the development of resistance to other antibiotics like isoniazid and streptomycin .
Therapeutic Applications
PAS-Mg has been primarily studied for its role in treating tuberculosis, but emerging research suggests potential applications in neuroprotection and inflammation:
- Tuberculosis Treatment: PAS is often used alongside first-line anti-tubercular drugs. Its ability to inhibit bacterial resistance makes it a valuable component in multi-drug regimens .
- Neuroprotective Effects: Studies indicate that PAS can mitigate manganese-induced neurotoxicity by protecting dopaminergic neurons from oxidative stress and inflammation. This suggests a potential role for PAS-Mg in treating neurodegenerative conditions related to manganese exposure .
Table 1: Summary of Key Research Studies on PAS-Mg
Case Studies
Case Study 1: Tuberculosis Treatment Efficacy
A clinical study involving patients with drug-resistant tuberculosis demonstrated that adding PAS to standard treatment regimens significantly improved treatment outcomes compared to controls. Patients receiving PAS showed a higher rate of sputum conversion and fewer adverse effects related to drug interactions.
Case Study 2: Neuroprotective Properties
In an animal model investigating manganese neurotoxicity, rats treated with PAS exhibited reduced levels of apoptosis markers in the brain compared to untreated controls. This suggests that PAS may serve as a neuroprotective agent against environmental toxins .
Properties
IUPAC Name |
magnesium;5-amino-2-carboxyphenolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H7NO3.Mg/c2*8-4-1-2-5(7(10)11)6(9)3-4;/h2*1-3,9H,8H2,(H,10,11);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNYXANHZIFMBQ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)[O-])C(=O)O.C1=CC(=C(C=C1N)[O-])C(=O)O.[Mg+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12MgN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20241190 | |
Record name | Bis(4-aminosalicylato-O1,O2)magnesium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20241190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94233-03-1 | |
Record name | Magnesium, bis(4-amino-2-hydroxybenzoato-O1,O2)-, (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94233-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(4-aminosalicylato-O1,O2)magnesium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20241190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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